molecular formula C25H30N2O5 B2816888 ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate CAS No. 380539-25-3

ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Cat. No.: B2816888
CAS No.: 380539-25-3
M. Wt: 438.524
InChI Key: IHHXCMRSFQDHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetracyclic scaffold with fused oxygen (3,11-dioxa) and nitrogen (9-aza) heterocycles. Key structural elements include:

  • Ethyl carboxylate group: Positioned at C5, this ester moiety may act as a prodrug, enhancing bioavailability through hydrolysis to a carboxylic acid in vivo.
  • Tetracyclic framework: The fused bicyclo[11.4.0] system (bridged by oxa and aza rings) confers rigidity, likely influencing binding affinity in biological targets such as kinases or GPCRs .

The compound’s complexity necessitates advanced characterization techniques, including X-ray crystallography (e.g., SHELX programs for structural refinement ) and spectroscopic methods (e.g., NMR for conformational analysis ).

Properties

IUPAC Name

ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-3-30-25(28)21-17(2)32-24-19-8-5-4-7-18(19)23-20(22(21)24)15-27(16-31-23)10-6-9-26-11-13-29-14-12-26/h4-5,7-8H,3,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXCMRSFQDHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include palladium catalysts, organoboron reagents, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Heteroatoms Key Substituents Notable Properties
Ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[...]-5-carboxylate (Target) Tetracyclic 2O (dioxa), 1N (aza) Morpholinylpropyl, ethyl carboxylate High rigidity; potential for CNS penetration due to morpholine
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () Tetracyclic 2S (dithia), 1N (aza) 4-Methoxyphenyl, ketone Increased lipophilicity (logP ~2.8); sulfur enhances metabolic stability
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spirocyclic 1O (oxa), 1N (aza) Dimethylaminophenyl, spiro diketone Planar aromatic system for π-π stacking; spiro center introduces stereochemical complexity
4,16-Dimethoxy-10-methyl-9-[2-(²H5)phenylethyl]-10-azatricyclo[...]-3-ol () Tricyclic 1N (aza) Deuterated phenylethyl, dimethoxy Isotopic labeling aids pharmacokinetic studies; phenolic -OH for H-bonding

Key Comparative Insights:

Heteroatom Influence :

  • The target compound’s 3,11-dioxa rings contrast with 3,7-dithia in ’s analog. Oxygen’s electronegativity may enhance polarity and aqueous solubility (cLogP ~1.5 vs. ~2.8 for dithia analog) .
  • Nitrogen positioning (e.g., 9-aza vs. 5-aza in ) alters basicity and hydrogen-bonding capacity, affecting target selectivity.

Substituent Effects :

  • The morpholinylpropyl group in the target compound provides a solubilizing tertiary amine absent in ’s deuterated phenylethyl analog. Morpholine derivatives are prevalent in kinase inhibitors (e.g., GSK-3β) .
  • Ethyl carboxylate vs. ketone () or spiro diketone (): Carboxylates are metabolically labile, whereas ketones may undergo reduction or form stable adducts .

Puckering analysis (via Cremer-Pople parameters) could quantify ring distortion compared to tricyclic systems () .

Synthetic Challenges :

  • The target compound’s tetracyclic core likely requires multi-step cyclization (e.g., Pictet-Spengler or Diels-Alder), contrasting with simpler spiro formations in .
  • Deuterated analogs () demand specialized isotopic reagents, increasing cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.